Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative with a unique structure that makes it valuable in various scientific fields. This compound is characterized by its ethyl ester group at the 3-position, an isopropyl group at the 7-position, and a keto group at the 4-position of the quinoline ring. Its molecular formula is C15H17NO3, and it has a molecular weight of 259.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with isopropyl ketone under acidic conditions can yield the desired product . Another method involves the use of microwave-assisted cyclocondensation with arene carboxaldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and energy-efficient processes, are often employed to enhance the sustainability and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxyquinoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives used in material science and catalysis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial properties. The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound shares a similar quinoline core but differs in the position and type of functional groups.
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinoline derivative with different substituents, used in the synthesis of fluoroquinolone antibiotics.
Uniqueness
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 7-position and ethyl ester at the 3-position make it a versatile intermediate for further chemical modifications and applications .
Biological Activity
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 927178-21-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article synthesizes recent research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇N₁O₃ |
Molecular Weight | 273.31 g/mol |
CAS Number | 927178-21-0 |
The compound features a quinoline core with various substituents that influence its biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Structure-Activity Relationship (SAR)
A study focused on the SAR of related compounds indicated that modifications at specific positions on the quinoline ring can enhance antibacterial efficacy. For instance, compounds with halogen substitutions or additional functional groups at the C-7 position exhibited improved activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Antimicrobial Efficacy : In a study comparing various derivatives, this compound showed promising results with minimal inhibitory concentrations (MICs) ranging from 0.125 to 32 μg/mL against Staphylococcus aureus and Escherichia coli .
- Comparative Analysis : When compared to standard antibiotics like ciprofloxacin, this compound exhibited comparable or superior antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Recent studies have also highlighted the potential anticancer properties of this compound.
The compound has shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colorectal cancer). The proposed mechanisms include:
- Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular pathways involved in cell survival and death .
- Inhibition of Tumor Growth : Studies suggest that it may inhibit tumor growth by interfering with DNA replication processes through topoisomerase inhibition .
Summary of Biological Activities
The following table summarizes the biological activities reported for this compound:
Activity Type | Target Organisms/Cells | Observations |
---|---|---|
Antibacterial | S. aureus, E. coli | MIC: 0.125 - 32 μg/mL; comparable to ciprofloxacin |
Anticancer | MCF-7, HT29 | Induces apoptosis; inhibits tumor growth |
Antimicrobial | MRSA, A. baumannii | Enhanced activity against resistant strains |
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 4-oxo-7-propan-2-yl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-4-19-15(18)12-8-16-13-7-10(9(2)3)5-6-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17) |
InChI Key |
JZTKDCZXPOLKFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(C)C |
Origin of Product |
United States |
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